rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide
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Overview
Description
The compound rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide is a complex organic molecule featuring a pyrano[3,2-c]pyridine core structure This compound is characterized by the presence of a thiophen-2-yl group and an octahydro-2H-pyrano ring system, making it a unique entity in the realm of heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrano[3,2-c]pyridine core, followed by the introduction of the thiophen-2-yl group through a series of substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of various substituents on the thiophen-2-yl ring.
Scientific Research Applications
rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide is not well-documented. its structural features suggest it could interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The thiophen-2-yl group may play a role in binding to specific protein sites, while the pyrano[3,2-c]pyridine core could facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) which are used in organic electronics.
Pyridine derivatives: Compounds with similar pyridine cores but different substituents.
Uniqueness
The uniqueness of rel-(3R,4aR,8aS)-N-(2-(thiophen-2-yl)ethyl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide lies in its combination of a thiophen-2-yl group with an octahydro-2H-pyrano ring system, which is not commonly found in other compounds. This unique structure may confer specific properties that are advantageous in certain applications, such as increased stability or specific binding affinities.
Properties
IUPAC Name |
(3R,4aR,8aS)-N-(2-thiophen-2-ylethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-15(17-6-3-13-2-1-7-20-13)12-8-11-9-16-5-4-14(11)19-10-12/h1-2,7,11-12,14,16H,3-6,8-10H2,(H,17,18)/t11-,12-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZOPVKWOOZVMI-BZPMIXESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1OC[C@@H](C2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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